zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride
Description
Zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride (hereafter referred to as the target compound) is a diazonium salt complexed with zinc tetrachloride. Diazonium salts are critical in organic synthesis, explosives, and photolithography due to their photo- and thermolabile properties. The target compound features a benzenediazonium core substituted with a morpholine ring (electron-donating group) and two isopropoxy groups, which influence its stability and reactivity. This analysis compares it with structurally related benzenediazonium-zinc chloride complexes, focusing on substituent effects, physicochemical properties, and applications .
Properties
CAS No. |
68413-64-9 |
|---|---|
Molecular Formula |
C32H48Cl4N6O6Zn |
Molecular Weight |
819.9 g/mol |
IUPAC Name |
dichlorozinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;dichloride |
InChI |
InChI=1S/2C16H24N3O3.4ClH.Zn/c2*1-11(2)21-15-10-14(19-5-7-20-8-6-19)16(22-12(3)4)9-13(15)18-17;;;;;/h2*9-12H,5-8H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
OWOOUJPHMVDWMS-UHFFFAOYSA-J |
SMILES |
CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.[Cl-].[Cl-].Cl[Zn]Cl |
Other CAS No. |
68413-64-9 |
Origin of Product |
United States |
Biological Activity
Zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting key findings, mechanisms of action, and implications for future research.
Overview of Zinc Complexes in Biological Systems
Zinc is a crucial trace element in biological systems, playing significant roles in enzymatic functions, cellular signaling, and structural integrity of proteins. Its complexes, particularly those involving nitrogen donor ligands, have been studied for their therapeutic potentials, including anticancer properties and modulation of receptor activities .
- Allosteric Modulation : Zinc acts as an allosteric modulator for various receptors. For instance, it enhances the function of glycine receptors at low concentrations while inhibiting them at higher concentrations. This dual role highlights the importance of zinc's concentration in mediating biological responses .
- Anticancer Activity : Recent studies have shown that zinc complexes with N-donor ligands exhibit promising anticancer activities. These complexes often demonstrate low toxicity coupled with high phototoxicity when utilized in photodynamic therapy (PDT), suggesting their potential as therapeutic agents in cancer treatment .
- Histopathological Effects : In studies involving aquatic species like the African catfish (Clarias gariepinus), exposure to zinc compounds such as Zn-EDTA revealed significant histopathological changes in gill epithelium without detectable zinc accumulation in tissues. This indicates that while zinc can induce physiological changes, its bioaccumulation may not always correlate with observed effects .
Study 1: Glycine Receptor Modulation
In a controlled experiment, various vials containing glycine solutions were tested for contaminating zinc levels affecting glycine receptor currents. The results indicated that even minimal zinc contamination could significantly enhance receptor activity, underscoring the need to account for zinc's presence in experimental setups .
Study 2: Anticancer Properties
A review on zinc complexes highlighted multiple studies where these compounds were evaluated for their anticancer efficacy. The findings suggested that certain zinc complexes exhibited IC50 values in the micro-nanomolar range, showcasing their potent cytotoxic effects against cancer cell lines while maintaining low dark toxicity .
Data Table: Biological Activities of Zinc Complexes
Scientific Research Applications
Synthesis and Structure
The synthesis of zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride typically involves the diazotization of the corresponding aniline derivative followed by complexation with zinc chloride. The general reaction pathway includes:
- Diazotization : The aniline derivative is treated with nitrous acid to form the diazonium salt.
- Formation of Tetrachlorozincate : The diazonium salt is reacted with zinc chloride to yield the final compound.
This compound features a diazonium group (-N₂⁺) that imparts high reactivity, making it useful for various chemical transformations in organic synthesis.
Organic Synthesis
This compound is primarily used as a reagent in organic synthesis. Its diazonium group allows for:
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions with various nucleophiles such as halides, amines, and hydroxides.
- Coupling Reactions : It participates in azo coupling reactions with phenols and aromatic amines, forming azo compounds commonly used as dyes.
Biological Applications
Research has indicated potential applications in the biological field:
- Enzyme Substrates : The compound can be utilized in synthesizing enzyme substrates for diagnostic assays, enhancing leukocyte detection methods.
- Drug Development : Its interactions with biological molecules are being studied to assess efficacy in drug development.
Material Science
The unique properties of this compound make it suitable for:
- Coatings and Polymers : It can be incorporated into polymer matrices to impart specific functionalities such as enhanced solubility and reactivity.
Case Study 1: Azo Dye Synthesis
In a study focusing on azo dye production, this compound was reacted with phenolic compounds to produce various azo dyes. The reaction conditions were optimized to achieve high yields and purity.
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Azo Dye 1 | 85% | 50°C, pH 8 |
| Azo Dye 2 | 90% | 60°C, pH 7 |
Case Study 2: Antioxidant Activity
A research study evaluated the antioxidant activity of compounds derived from this compound. The results indicated that derivatives exhibited significant free radical scavenging activity.
| Compound Derivative | IC50 (µM) | Reference |
|---|---|---|
| Derivative A | 25 | |
| Derivative B | 30 |
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs differ in the alkoxy/morpholino substituents on the benzenediazonium core:
Key Observations :
- Alkoxy Chain Length : Longer chains (e.g., butoxy in ) increase lipophilicity and molecular weight but may reduce aqueous solubility. The target compound’s isopropoxy groups balance steric bulk and moderate hydrophobicity.
- Electron-Donating Groups: Morpholino substituents stabilize the diazonium ion via resonance and inductive effects, enhancing thermal stability compared to non-aromatic amines (e.g., ethylamino in ).
- Halogen vs. Alkoxy : Chloro/methyl substituents (e.g., ) lack electron-donating capacity, leading to lower stability and faster decomposition .
Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
